6-(Piperidin-1-yl)pyridazin-3(2H)-one

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers face long hit-to-lead cycles due to poorly characterized intermediates with variable physicochemical properties. 6-(Piperidin-1-yl)pyridazin-3(2H)-one (CAS 88259-84-1) solves this with validated data: - Quantified properties: LogP 0.245 (vs. core -0.23), Fsp³ 0.56 for CNS-penetrant design - Proven precedent: Used in brain-penetrant muscarinic antagonists (Kp=2.1, hM₄ IC₅₀ <200 nM) - Reliable supply: ≥98% purity from ISO-certified facilities, suitable for reference standards in HPLC/LC-MS method development

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 88259-84-1
Cat. No. B3023592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-1-yl)pyridazin-3(2H)-one
CAS88259-84-1
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NNC(=O)C=C2
InChIInChI=1S/C9H13N3O/c13-9-5-4-8(10-11-9)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,11,13)
InChIKeyXFJRVCBSSKKEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-1-yl)pyridazin-3(2H)-one: Physicochemical Properties and Availability


6-(Piperidin-1-yl)pyridazin-3(2H)-one (CAS 88259-84-1) is a heterocyclic pyridazinone derivative featuring a piperidine substituent at the 6-position . Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol . The compound exhibits a calculated LogP of 0.245 and an Fsp³ value of 0.56, indicating moderate lipophilicity and a favorable fraction of sp³-hybridized carbons for drug discovery applications . It is commercially available from ISO-certified suppliers with purities ≥98%, suitable for pharmaceutical R&D and quality control workflows .

Balanced lipophilicity and high sp³ character for CNS drug discovery scaffolds
High HPLC purity from ISO-certified suppliers supports reproducible synthetic and analytical workflows
Established as an intermediate in pan-muscarinic antagonist synthesis, reducing method development burden

Why 6-(Piperidin-1-yl)pyridazin-3(2H)-one Cannot Be Simply Replaced


Although the pyridazin-3(2H)-one core is common to a broad class of heterocycles, the nature of the 6-position substituent dictates critical physicochemical and pharmacological properties. Substitution with a piperidine ring at this position yields a LogP of 0.245, a substantial increase over the unsubstituted core (LogP -0.23) , which directly impacts membrane permeability and CNS penetration potential [1]. Furthermore, the specific electronic and steric profile of the piperidinyl group results in markedly different biological activity profiles; for instance, the 4-hydroxy analog of this compound exhibits a DAAO IC₅₀ of 3600 nM, whereas structurally related 6-alkyl-4-hydroxypyridazinones can display IC₅₀ values below 50 nM [2]. These quantifiable divergences in both physical properties and target engagement underscore that 6-(piperidin-1-yl)pyridazin-3(2H)-one is not an interchangeable commodity within the pyridazinone family.

!
Piperidine substitution alters LogP compared to unsubstituted core, affecting permeability and CNS distribution predictions.
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6-position substituent strongly influences DAAO inhibitory potency; piperidine analog shows much lower activity than alkyl variants, limiting cross-class utility.
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CNS penetration and target engagement profiles seen in muscarinic antagonist series are substituent-specific and may not transfer to other pyridazinone derivatives.

6-(Piperidin-1-yl)pyridazin-3(2H)-one: Head-to-Head Quantitative Evidence


Enhanced Lipophilicity vs. Unsubstituted Pyridazinone

The lipophilicity of 6-(Piperidin-1-yl)pyridazin-3(2H)-one, as reflected by its calculated LogP value of 0.245 , represents a significant increase compared to the unsubstituted pyridazin-3(2H)-one core, which has a LogP of -0.23 [1]. This ΔLogP of 0.475 quantifies the contribution of the piperidine moiety to the compound's overall hydrophobicity, a property directly correlated with membrane permeability and oral absorption potential in drug discovery campaigns.

Lipophilicity Shift
Cross-study comparable
LogP 0.245 vs -0.23
Supports permeability screening interpretation
Calculated LogP, context-dependent
Medicinal Chemistry Drug Design Physicochemical Properties

Higher sp3 Carbon Fraction and 3D Molecular Complexity

The fraction of sp³-hybridized carbons (Fsp³) for 6-(Piperidin-1-yl)pyridazin-3(2H)-one is reported as 0.56 , a value that starkly contrasts with the fully aromatic unsubstituted pyridazin-3(2H)-one core (Fsp³ = 0.00) [1]. Fsp³ is a well-established metric in medicinal chemistry for molecular complexity; higher values are associated with reduced promiscuity, improved clinical success rates, and better solubility profiles, making this compound a superior starting point for hit-to-lead optimization compared to flat, aromatic analogs.

Molecular Complexity
Cross-study comparable
Fsp³ 0.56
Reported higher 3D character may reduce promiscuity
Vendor-calculated metric
Medicinal Chemistry Drug Likeness Molecular Complexity

Weaker DAAO Inhibition Compared to Other Pyridazinone Inhibitors

The 4-hydroxy analog of the target compound, 4-Hydroxy-6-(piperidin-1-yl)pyridazin-3(2H)-one, demonstrates an IC₅₀ of 3600 nM for inhibition of human D-amino-acid oxidase (DAAO) [1]. This activity is >300-fold weaker than other pyridazinone-based DAAO inhibitors disclosed in the same patent family, such as 6-Ethyl-4-hydroxypyridazin-3(2H)-one (IC₅₀ 11 nM) and 6-Cyclopropyl-4-hydroxypyridazin-3(2H)-one (IC₅₀ 40 nM) [2][3]. This quantitative difference positions the piperidinyl-substituted scaffold as either a low-potency control probe for mechanistic studies or a starting template for designing selective inhibitors with reduced DAAO off-target liability.

DAAO Inhibition
Cross-study comparable
4-Hydroxy analog: 3600 nM vs alkyl analogs: 11 nM, 40 nM
Supports selectivity profiling and control use
Human DAAO assay context
Enzymology DAAO Inhibition Schizophrenia Research

Validated Scaffold for CNS-Penetrant hM4 Antagonists

The 6-(piperidin-1-yl)pyridazine core serves as a critical structural component in a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines developed as CNS-penetrant pan-muscarinic antagonists [1]. Optimization of this scaffold yielded compounds with human M₄ receptor IC₅₀ values below 200 nM and demonstrated excellent brain penetration in rats (brain:plasma Kp = 2.1) [1]. This documented utility as a versatile intermediate in generating bioactive CNS agents distinguishes this building block from other pyridazinone derivatives lacking such validated synthetic tractability.

CNS Scaffold Utility
Class-level inference
hM4 IC50 <200 nM, brain:plasma Kp 2.1
Supports CNS muscarinic antagonist development
Rat PK study context
Neuroscience GPCR Drug Discovery Synthetic Chemistry

High Purity and Consistent Quality from ISO-Certified Suppliers

6-(Piperidin-1-yl)pyridazin-3(2H)-one is readily available from multiple reputable suppliers with a guaranteed minimum purity of 98% (HPLC) . This level of purity exceeds that of some closely related commercial analogs, such as 6-Piperidin-1-ylpyridazin-3-ol, which may be supplied at a lower purity grade of 95% . Higher purity specifications translate directly to reduced risk of assay interference from impurities, better lot-to-lot consistency, and more reliable SAR interpretations in medicinal chemistry projects.

Chemical Purity
Cross-study comparable
98% vs analog 95%
Reduces impurity interference risk
Vendor CoA (HPLC)
Analytical Chemistry Procurement Quality Control

6-(Piperidin-1-yl)pyridazin-3(2H)-one: Optimal Procurement and Application Scenarios


Medicinal Chemistry: CNS Drug Discovery Scaffold Optimization

Leverage the compound's balanced LogP (0.245) and high Fsp³ (0.56) as a starting point for designing CNS-penetrant drug candidates. The validated use of the 6-(piperidin-1-yl)pyridazine core in potent (hM₄ IC₅₀ < 200 nM) and brain-penetrant (Kp = 2.1) muscarinic antagonists [1] provides a strong precedent for expediting hit-to-lead campaigns in neuroscience.

Chemical Biology: DAAO Inhibitor Control Studies and Selectivity Profiling

Utilize the 4-hydroxy analog of this compound as a low-potency control (DAAO IC₅₀ 3600 nM) [2] when evaluating novel DAAO inhibitors. The >300-fold difference in potency compared to other pyridazinone DAAO inhibitors [3] makes it an ideal tool for assessing assay sensitivity and confirming target engagement selectivity in mechanistic enzymology studies.

Process Chemistry: Synthesis of Muscarinic Antagonists via SNAr Coupling

Employ 6-(Piperidin-1-yl)pyridazin-3(2H)-one or its chloro-analog (3-Chloro-6-(piperidin-1-yl)pyridazine) as a key intermediate in nucleophilic aromatic substitution (SNAr) reactions to install diverse piperazine-sulfonyl moieties, as demonstrated in the synthesis of pan-muscarinic antagonists [1]. This synthetic route has been optimized and documented, reducing process development time.

Analytical Chemistry: Reference Standard for Method Development

Procure the compound with guaranteed ≥98% purity from ISO-certified suppliers for use as a reference standard in HPLC, LC-MS, or NMR method development. Its well-characterized physicochemical properties (LogP 0.245, MW 179.22) and consistent quality facilitate robust analytical method validation and impurity profiling of related pyridazinone derivatives.

Application
Selection Property
Validation Focus
CNS GPCR drug discovery
Balanced lipophilicity and high sp³ fraction
Brain penetration potential in relevant models
DAAO enzyme mechanism studies
Low-potency piperidine analog for control
Selectivity window against other DAAO inhibitors
Muscarinic antagonist synthesis
Electrophilic chloro-precursor for SNAr coupling
Reaction yield and purity after coupling
Analytical method development
High purity and well-characterized reference
Lot-to-lot consistency and impurity profiling
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